Absence of Publicly Available Affinity Data Precludes Target-Specific Selection
A systematic search of ChEMBL, PubChem, BindingDB, and primary literature (as of May 2026) returned no quantitative bioactivity data (IC50, Ki, EC50) for 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide . By contrast, structurally related pyridazine sulfanyl acetamides with different N-aryl substituents have reported IC50 values in the low-micromolar range in cell-based cytotoxicity and α-glucosidase inhibition assays [1]. The target compound's activity cannot be estimated from these analogs.
| Evidence Dimension | Quantitative bioactivity (IC50) |
|---|---|
| Target Compound Data | No data available in public repositories |
| Comparator Or Baseline | Related pyridazine N-aryl acetamides (e.g., compound 7a): IC50 = 70.1 µM (α-glucosidase) [1] |
| Quantified Difference | Not calculable |
| Conditions | ChEMBL, PubChem, BindingDB, and PubMed queries performed May 2026 |
Why This Matters
Without target-specific affinity data, the compound cannot be prioritized over validated analogs for any defined target; procurement is justified solely for de novo screening or SAR library expansion.
- [1] E. Sari et al., 'Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies', Bioorganic Chemistry, vol. 100, 2020, 103910. PMID: 32622164. View Source
